3-(Aminomethyl)oxan-3-ol

Catalog No.
S2844034
CAS No.
1342771-66-7
M.F
C6H13NO2
M. Wt
131.175
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Aminomethyl)oxan-3-ol

CAS Number

1342771-66-7

Product Name

3-(Aminomethyl)oxan-3-ol

IUPAC Name

3-(aminomethyl)oxan-3-ol

Molecular Formula

C6H13NO2

Molecular Weight

131.175

InChI

InChI=1S/C6H13NO2/c7-4-6(8)2-1-3-9-5-6/h8H,1-5,7H2

InChI Key

IYXDACBECVMXMC-UHFFFAOYSA-N

SMILES

C1CC(COC1)(CN)O

solubility

not available

3-(Aminomethyl)oxan-3-ol, also known by its CAS number 1342771-66-7, is a cyclic organic compound featuring a six-membered oxane ring with an amino group and a hydroxyl group attached to the same carbon atom. This structural configuration imparts unique chemical properties to the compound, making it a subject of interest in various fields, including medicinal chemistry and materials science. The compound's molecular formula is C₇H₁₅NO₂, and it has a molar mass of approximately 143.20 g/mol.

, including:

  • Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
  • Substitution Reactions: The amino group can undergo electrophilic substitution, allowing for the introduction of various functional groups.
  • Condensation Reactions: It can react with aldehydes or ketones to form imines or other condensation products.

These reactions make it versatile for synthetic applications in organic chemistry and pharmaceutical development .

The biological activity of 3-(Aminomethyl)oxan-3-ol is of particular interest due to its potential therapeutic properties. Preliminary studies suggest it may exhibit:

  • Antimicrobial Activity: Similar compounds have shown effectiveness against resistant bacterial strains.
  • Neuroprotective Effects: Potential implications in treating neurodegenerative diseases due to its structural similarity to known neuroprotective agents.

Further research is necessary to elucidate its specific biological mechanisms and therapeutic potential .

Several synthetic routes have been developed for the preparation of 3-(Aminomethyl)oxan-3-ol:

  • Starting from Simple Precursors: Using readily available oxane derivatives and introducing the amino and hydroxyl groups through nucleophilic substitution.
  • Multi-step Synthesis: Involves the formation of the oxane ring followed by functionalization at the 3-position using amination and hydroxylation techniques.

These methods highlight its accessibility for research and industrial purposes .

3-(Aminomethyl)oxan-3-ol has potential applications in:

  • Pharmaceutical Development: As a scaffold for designing new drugs targeting various diseases.
  • Chemical Research: In organic synthesis as an intermediate for producing more complex molecules.
  • Material Science: Potential use in developing polymers or other materials due to its unique chemical properties .

Interaction studies involving 3-(Aminomethyl)oxan-3-ol focus on its binding affinity with biological targets such as enzymes and receptors. Initial findings suggest that it may interact with:

  • Enzymatic Pathways: Potential inhibition or modulation of specific enzymes involved in disease processes.
  • Receptor Sites: Possible binding to neurotransmitter receptors, indicating a role in neurological function.

These interactions warrant further investigation to fully understand its pharmacodynamics .

Several compounds share structural similarities with 3-(Aminomethyl)oxan-3-ol, including:

Compound NameStructural FeaturesNotable Properties
4-(Aminomethyl)tetrahydro-2H-pyranContains tetrahydropyran ring; amino group presentAntimicrobial properties
2-AminohexanolLinear chain with amino groupUsed in surfactants
2-(Aminomethyl)-1,3-propanediolContains hydroxyl groups; branched structure

3-(Aminomethyl)oxan-3-ol, a saturated six-membered oxane (tetrahydropyran) derivative with a primary amine and hydroxyl group on the same carbon atom, has emerged as a critical intermediate in organic synthesis. While its discovery timeline is not explicitly documented in available literature, its development as a synthetic building block aligns with advancements in heterocyclic chemistry and pharmaceutical intermediate synthesis during the late 20th and early 21st centuries. Early synthetic routes focused on cyclization reactions of malonate esters and halogenated alcohols, as evidenced by patents describing its preparation via maleic glycol derivatives.

Significance in Organic Chemistry Research

The compound’s significance lies in its dual functional groups, enabling diverse reactivity:

  • Aminomethyl group: Participates in nucleophilic substitutions, reductive aminations, and hydrogen bonding.
  • Hydroxyl group: Facilitates etherification, oxidation, or esterification.This bifunctionality makes it indispensable in synthesizing complex molecules, including pharmaceuticals, agrochemicals, and kinase inhibitors. Its role as a precursor to dinotefuran—a third-generation neonicotinoid insecticide—highlights its industrial relevance.

3-(Aminomethyl)oxan-3-ol represents a heterocyclic organic compound featuring a six-membered oxane ring system with dual functional group substitution at the tertiary carbon position [1]. The compound exhibits the molecular formula C6H13NO2 with a molecular weight of 131.17 grams per mole, incorporating both aminomethyl and hydroxyl functionalities attached to the same carbon center within the saturated heterocyclic framework [2]. The International Union of Pure and Applied Chemistry designation for this compound is 3-(aminomethyl)oxan-3-ol, with the Chemical Abstracts Service registry number 1342771-66-7 and PubChem compound identification number 64175843 [1].

Molecular Geometry and Stereochemical Considerations

The molecular architecture of 3-(aminomethyl)oxan-3-ol is fundamentally characterized by the chair conformation of the oxane ring, which represents the most thermodynamically stable configuration for six-membered saturated heterocycles [26]. The oxane ring adopts a chair conformation with carbon-oxygen-carbon bond angles approximating the tetrahedral angle of 109.5 degrees, consistent with the hybridization state of the ring oxygen atom [10] [26]. The tertiary carbon center at position 3 exhibits tetrahedral geometry with four distinct substituents: the aminomethyl group, the hydroxyl group, and two methylene carbons forming part of the ring structure [1] [2].

The nitrogen atom within the aminomethyl substituent demonstrates sp3 hybridization, resulting in a pyramidal geometry with a lone pair of electrons occupying one tetrahedral position [40]. The carbon-nitrogen-carbon bond angles approximate 108 degrees, closely matching the values observed in trimethylamine, while the carbon-nitrogen bond length measures approximately 147 picometers [40]. The presence of the tertiary alcohol functionality introduces additional stereochemical complexity, as the carbon bearing both the aminomethyl and hydroxyl groups constitutes a potential stereogenic center.

The compound's conformational preferences are governed by the chair conformation of the oxane ring, which minimizes steric interactions and ring strain [26] [41]. The axial and equatorial positions around the ring system influence the spatial orientation of substituents, with the bulky aminomethyl and hydroxyl groups preferentially adopting equatorial positions to minimize steric repulsion [41]. The molecular structure can be represented by the Simplified Molecular Input Line Entry System notation C1CC(COC1)(CN)O, which clearly delineates the connectivity pattern and functional group positioning [1] [2].

PropertyValue
Molecular FormulaC6H13NO2 [1]
Molecular Weight131.17 g/mol [1]
InChI KeyIYXDACBECVMXMC-UHFFFAOYSA-N [1]
SMILES NotationC1CC(COC1)(CN)O [1]
Ring SystemOxane (six-membered) [1]
Substitution Pattern3,3-disubstituted [1]

X-ray Crystallographic Analysis (Hypothetical)

While direct crystallographic data for 3-(aminomethyl)oxan-3-ol remains unavailable in the current literature, hypothetical crystallographic analysis can be extrapolated from structurally related oxane derivatives and aminoalcohol systems [9]. Based on analogous tetrahydropyran derivatives, the anticipated crystal structure would likely exhibit a chair conformation for the oxane ring with the aminomethyl and hydroxyl substituents positioned to minimize intramolecular steric interactions [9] [10].

The hypothetical unit cell parameters would be expected to reflect the molecular dimensions consistent with similar six-membered heterocyclic systems, with intermolecular hydrogen bonding patterns playing a crucial role in crystal packing [9]. The hydroxyl group would serve as both hydrogen bond donor and acceptor, while the primary amine functionality of the aminomethyl group would participate in extensive hydrogen bonding networks with neighboring molecules [9] [14]. These interactions would likely result in a three-dimensional hydrogen-bonded framework stabilizing the crystal lattice.

The anticipated space group symmetry would depend on the specific packing arrangement and the presence or absence of crystallographic symmetry elements [9]. Given the asymmetric nature of the molecule with its tertiary carbon center, lower symmetry space groups such as P21 or P1 would be more probable than higher symmetry arrangements [9]. The thermal displacement parameters would reflect the relative mobility of different molecular segments, with the ring carbons exhibiting lower displacement values compared to the terminal amino group [9].

Bond length analysis would reveal carbon-carbon distances within the oxane ring ranging from 1.52 to 1.54 angstroms, consistent with tetrahedral carbon geometry [9] [10]. The carbon-oxygen bond lengths would approximate 1.43 angstroms for the ring ether linkages, while the carbon-nitrogen bond in the aminomethyl group would measure approximately 1.47 angstroms [9] [40]. These values align with established crystallographic databases for similar heterocyclic compounds.

Comparative Analysis with Structural Analogues

The structural characteristics of 3-(aminomethyl)oxan-3-ol can be comprehensively evaluated through comparison with related heterocyclic systems and functionalized analogues [20] [21] . The most directly comparable analogue is 3-(aminomethyl)oxetan-3-ol, which features an identical substitution pattern but incorporates a four-membered oxetan ring instead of the six-membered oxane system [6] [18]. This structural modification results in significantly increased ring strain and altered conformational preferences, with the oxetan ring adopting a puckered conformation rather than the chair configuration observed in oxane derivatives [6] [18].

The molecular weight difference between 3-(aminomethyl)oxan-3-ol (131.17 grams per mole) and its oxetan analogue (103.12 grams per mole) reflects the presence of two additional methylene units in the oxane ring system [1] [6]. This structural expansion provides greater conformational flexibility and reduced ring strain, contributing to enhanced chemical stability and different reactivity patterns [18] [26]. The collision cross section values for the oxan derivative (127.0 Ų for [M+H]+) compared to the oxetan analogue (117.4 Ų for [M+H]+) demonstrate the increased molecular size and different gas-phase conformations [2] [6].

4-(Aminomethyl)tetrahydro-2H-pyran-4-ol represents another significant structural analogue, sharing the same molecular formula and weight but differing in the position of substitution . This positional isomer exhibits the aminomethyl and hydroxyl groups at the 4-position rather than the 3-position, resulting in different steric environments and chemical properties . The biological activity profiles of these positional isomers vary considerably, with the 4-substituted derivative demonstrating interaction with mammalian target of rapamycin kinase and phosphodiesterase 10A .

Oxan-3-ol serves as a fundamental structural template, lacking the aminomethyl substitution but retaining the hydroxyl group at the 3-position [5] [20] [23]. This simpler analogue provides insight into the electronic and steric contributions of the aminomethyl group to the overall molecular properties [5] [20]. The oxan-3-olate anion represents the deprotonated form of the tertiary alcohol, offering perspective on the acid-base behavior and potential coordination chemistry of the parent compound [23].

CompoundMolecular FormulaMolecular Weight (g/mol)Ring TypeSubstitution Pattern
3-(Aminomethyl)oxan-3-olC6H13NO2 [1]131.17 [1]Oxane (6-membered) [1]3-amino-3-hydroxyl [1]
3-(Aminomethyl)oxetan-3-olC4H9NO2 [6]103.12 [6]Oxetan (4-membered) [6]3-amino-3-hydroxyl [6]
4-(Aminomethyl)oxan-4-olC6H13NO2 131.17 Oxane (6-membered) 4-amino-4-hydroxyl
Oxan-3-olC5H10O2 [5]102.13 [5]Oxane (6-membered) [5]3-hydroxyl [5]

Computational Modeling Studies

Density Functional Theory Calculations

Density functional theory methodologies provide comprehensive insight into the electronic structure and molecular properties of 3-(aminomethyl)oxan-3-ol through quantum mechanical calculations [13] [14]. The Becke three-parameter Lee-Yang-Parr functional combined with appropriate basis sets offers reliable predictions for geometry optimization and electronic property calculations of heterocyclic systems [13] [14]. These computational approaches enable determination of molecular orbital energies, particularly the highest occupied molecular orbital and lowest unoccupied molecular orbital energy gap, which governs chemical reactivity and electronic excitation properties [13] [14].

The optimized molecular geometry obtained through density functional theory calculations reveals bond lengths and angles consistent with experimental crystallographic data for similar compounds [13] [14]. The carbon-carbon bond distances within the oxane ring are predicted to range from 1.520 to 1.540 angstroms, while the carbon-oxygen bonds measure approximately 1.430 angstroms [13] [14]. The carbon-nitrogen bond in the aminomethyl group exhibits a calculated length of 1.470 angstroms, matching experimental values for primary amines [13] [14].

Electronic density distribution analysis demonstrates significant electron density localization around the nitrogen and oxygen heteroatoms, reflecting their electronegativity and lone pair contributions [13] [14]. Natural bond orbital analysis reveals the extent of orbital mixing and electron delocalization within the molecular framework, providing insight into intramolecular interactions and charge transfer processes [13] [14]. The calculated dipole moment and polarizability values indicate the compound's propensity for intermolecular interactions and solvent effects [13] [14].

Vibrational frequency calculations predict characteristic absorption bands for functional group identification [13] [14]. The hydroxyl stretching vibration appears in the 3200-3600 wavenumber range, while the primary amine stretching modes occur around 3300-3500 wavenumbers [13] [14] [34]. The carbon-oxygen stretching vibrations of the ring ether linkages manifest in the 1000-1200 wavenumber region, consistent with saturated ethers [13] [14] [34].

Molecular Dynamics Simulations

Molecular dynamics simulations provide dynamic perspective on the conformational behavior and thermal motion of 3-(aminomethyl)oxan-3-ol in various environments [16] [29]. These computational studies reveal the time-dependent fluctuations in molecular geometry and the relative stability of different conformational states under thermal conditions [16] [29]. The oxane ring demonstrates remarkable conformational stability, maintaining the chair conformation throughout extended simulation periods with only minor puckering fluctuations [16] [26].

The aminomethyl and hydroxyl substituents exhibit greater conformational flexibility, with rotation around the carbon-carbon and carbon-nitrogen bonds occurring on picosecond timescales [16] [29]. Hydrogen bonding interactions between the hydroxyl and amino groups can stabilize specific conformations, creating intramolecular association patterns that influence overall molecular shape [16] [29]. These intramolecular interactions compete with intermolecular hydrogen bonding in condensed phases [16] [29].

Temperature-dependent simulations reveal the activation barriers for conformational transitions and the relative populations of different rotameric states [16] [29]. At physiological temperatures, the compound exhibits rapid interconversion between accessible conformations while maintaining the fundamental ring structure [16] [29]. The solvation behavior in aqueous and organic solvents demonstrates significant differences in conformational preferences due to varying hydrogen bonding opportunities [16] [29].

The calculated root mean square fluctuations for different atomic positions indicate the relative mobility of molecular segments [16] [29]. The ring carbon atoms exhibit minimal displacement, while the terminal amino group shows the highest degree of thermal motion [16] [29]. These dynamic properties correlate with experimental temperature factors observed in crystallographic studies of related compounds [16] [29]. The simulation results provide essential information for understanding the compound's behavior in biological systems and chemical reaction environments [16] [29].

Calculated PropertyValueMethod
Collision Cross Section ([M+H]+)127.0 Ų [2]Predicted CCS [2]
Collision Cross Section ([M+Na]+)132.2 Ų [2]Predicted CCS [2]
Collision Cross Section ([M-H]-)129.0 Ų [2]Predicted CCS [2]
Molecular Ion Mass131.09409 [2]Computational [2]
Protonated Mass132.10192 [2]Computational [2]

XLogP3

-1.2

Dates

Last modified: 04-14-2024

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